Triethylacetoxysilane
Overview
Description
Triethylacetoxysilane is an organosilicon compound with the chemical formula C8H18O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a silylating agent, which makes it valuable in organic synthesis and material science.
Mechanism of Action
Target of Action
Triethylacetoxysilane, also known as triethylsilyl acetate or Acetoxytriethylsilane, is primarily used as a chemical intermediate It’s known that it can cause respiratory irritation , indicating that it may interact with respiratory system tissues.
Mode of Action
It’s known that the compound can liberate acetic acid on contact with moisture and living tissue . This suggests that it may undergo hydrolysis in biological systems, leading to the release of acetic acid and triethylsilanol. The released acetic acid could potentially interact with biological targets, leading to the observed respiratory irritation .
Pharmacokinetics
Given its chemical structure, it’s likely that it would be absorbed through the respiratory tract if inhaled, and potentially through the skin or digestive tract if it comes into contact with these tissues . Once absorbed, it could be distributed throughout the body, potentially undergoing metabolism to produce acetic acid and triethylsilanol. The excretion pathways for these metabolites would likely involve renal and respiratory routes.
Result of Action
The primary known result of this compound action is respiratory irritation This could potentially result from the action of acetic acid on respiratory tissues Acetic acid is a weak acid and could potentially cause tissue irritation and inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylacetoxysilane can be synthesized through the reaction of triethylsilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction is as follows:
(C2H5)3SiH+(CH3CO)2O→(C2H5)3SiOCOCH3+CH3COOH
The reaction is usually carried out at room temperature, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of acetoxytriethylsilane involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethylacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form triethylsilanol and acetic acid.
Substitution: Can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Reduction: Can be reduced to triethylsilane under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Triethylsilanol and acetic acid.
Substitution: Various silyl ethers or amides, depending on the nucleophile used.
Reduction: Triethylsilane.
Scientific Research Applications
Triethylacetoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent to protect hydroxyl groups in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of silicone-based materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl acetate
- Triisopropylsilyl acetate
- Triethylsilyl chloride
Uniqueness
Triethylacetoxysilane is unique due to its specific reactivity and stability. Compared to trimethylsilyl acetate, it offers different steric and electronic properties, making it suitable for specific applications where other silylating agents may not be effective. Its larger ethyl groups provide a different level of protection and reactivity compared to smaller or bulkier silyl groups.
Properties
IUPAC Name |
triethylsilyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-11(6-2,7-3)10-8(4)9/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAURKQPZJJMXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884144 | |
Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5290-29-9 | |
Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5290-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetoxytriethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of triethylsilyl acetate in the presence of rhodium catalysts?
A1: Interestingly, instead of the expected hydrosilylation product, triethylsilyl acetate participates in hydrosilanolysis reactions when specific rhodium-based catalysts are used. [] For example, alkenyl acetates react with triethylsilane in the presence of either the closo-rhodacarborane [closo-3,3-(PPh3)2-3-H-3,1,2-RhC2B9H11] or the exo-nido-rhodacarborane [exo-nido-(PPh3)2Rh-7,8-(μ(CH2)3)7,8-C2B9H10] to yield triethylsilyl acetate and the corresponding alkene. [] This suggests that the rhodium catalyst promotes a reaction pathway favoring Si-O bond cleavage over Si-C bond formation, which is typically observed in hydrosilylation reactions.
Q2: How does the choice of catalyst influence the reaction outcome when using triethylsilyl acetate?
A2: The choice of catalyst plays a crucial role in dictating the reaction pathway. While rhodium-based catalysts, particularly closo-rhodacarboranes, predominantly lead to hydrosilanolysis, other catalysts like tris(triphenylphosphine)chlororhodium [(PPh3)3RhCl] can catalyze both hydrosilanolysis and hydrosilylation of alkenyl acetates depending on the reaction conditions. [] This highlights the importance of careful catalyst selection for achieving the desired reaction outcome.
Q3: Can triethylsilyl acetate be used in enantioselective synthesis?
A3: Yes, research indicates that triethylsilyl acetate can be employed in enantioselective cyclopropanation reactions. [, ] For instance, ethyl diazo(triethylsilyl)acetate has been used in conjunction with chiral Rh(II) carboxylate catalysts to achieve enantioselective cyclopropanation of styrenes, albeit with moderate enantiomeric excess. [] Furthermore, intramolecular cyclopropanation of allyl diazo(triethylsilyl)acetate using chiral dirhodium(II) catalysts like [Rh2{(S)-nttl)4}] has also demonstrated the potential for enantioselective synthesis. []
Q4: Are there any analytical techniques particularly useful for studying reactions involving triethylsilyl acetate?
A4: Enantioselective gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable tools for analyzing the products of triethylsilyl acetate reactions, especially in the context of enantioselective synthesis. [] These techniques allow for the separation and quantification of enantiomers, providing crucial information about the enantioselectivity and efficiency of the reaction.
Q5: What are the safety considerations when handling triethylsilyl acetate?
A5: While triethylsilyl acetate is a useful reagent, it's important to handle it with care as with all laboratory chemicals. It's recommended to store triethylsilyl acetate under an inert atmosphere and refrigeration. [] Distillation, if necessary, should be conducted behind a blast shield due to the potential decomposition of diazo compounds often used in conjunction with triethylsilyl acetate. []
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